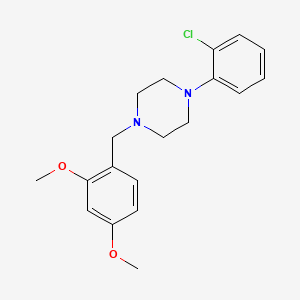
N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide, also known as CMMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been found to have potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been studied for its anti-inflammatory and anti-cancer properties. In materials science, N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been used to synthesize new materials with improved properties. In organic electronics, N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been used as a building block for the synthesis of new organic semiconductors.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide is not fully understood. However, it has been proposed that N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide may act as a covalent inhibitor of enzymes involved in inflammation and cancer. N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. However, more research is needed to fully understand the biochemical and physiological effects of N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide is its high yield synthesis method. N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide can also be easily purified through recrystallization. However, one limitation of N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide is its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the research of N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide. One direction is to further study its anti-inflammatory and anti-cancer properties and to identify the enzymes that it inhibits. Another direction is to explore its potential applications in materials science and organic electronics. Additionally, research can be conducted to improve the solubility of N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide in water to make it more versatile in lab experiments.
Conclusion:
In conclusion, N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide is a chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. Its anti-inflammatory and anti-cancer properties make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and biochemical and physiological effects.
Métodos De Síntesis
N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide can be synthesized through a reaction between 5-chloro-2-methoxyaniline and 4-methoxyphenylacetic acid, followed by dehydration with acetic anhydride. The resulting product is purified through recrystallization to obtain N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide in a high yield.
Propiedades
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-14-7-3-12(4-8-14)5-10-17(20)19-15-11-13(18)6-9-16(15)22-2/h3-11H,1-2H3,(H,19,20)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKGQTGJYKJDBU-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5850837.png)

![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5850850.png)
![bis(chloromethyl)[(4-nitrophenoxy)methyl]phosphine oxide](/img/structure/B5850864.png)
![3-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5850870.png)

![N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5850884.png)
![2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5850887.png)
![4-benzyl-N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboximidamide](/img/structure/B5850895.png)




